N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic organic compound characterized by a fused bicyclic system. The IUPAC name derives from its core pyrazolo[3,4-d]pyrimidine scaffold, which consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4. The numbering begins at the pyrazole nitrogen adjacent to the fused junction, with the methyl group at position 1 and the diethylamino substituent at position 4.
The structural representation (Figure 1) highlights the following features:
- A pyrazolo[3,4-d]pyrimidine core with nitrogen atoms at positions 1, 4, 7, and 9.
- A methyl group (-CH₃) attached to the pyrazole nitrogen at position 1.
- A diethylamino group (-N(C₂H₅)₂) at position 4 of the pyrimidine ring.
This nomenclature aligns with IUPAC Rule H-10.3 for fused heterocyclic systems, prioritizing the pyrimidine ring as the base component due to its higher heteroatom count. The molecular formula is C₁₁H₁₇N₅, with a calculated molecular weight of 219.29 g/mol.
Comparative Analysis of Related Pyrazolo[3,4-d]Pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity that correlates with distinct biological and physicochemical properties. A comparative analysis of key analogues reveals critical substituent-dependent trends:
The diethylamino group at position 4 in the target compound introduces significant electron-donating effects compared to the unsubstituted amino group in the parent structure. This substitution reduces hydrogen-bonding capacity but enhances membrane permeability, as evidenced by the increased logP value (calculated: 2.1 vs. 0.8 for the 4-NH₂ analogue).
Crystallographic studies of related compounds show that bulkier substituents at position 1 (e.g., 4-methylbenzyl in CID 930586) induce planar distortions in the fused ring system, whereas smaller groups like methyl maintain coplanarity. Such conformational differences impact molecular recognition in biological systems, as demonstrated by the 10-fold potency variation in ATR kinase inhibition between stereoisomers of similar compounds.
Tautomeric Forms and Stereoelectronic Considerations
The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism potential at multiple sites. For this compound, the primary tautomeric equilibrium involves the pyrimidine ring’s nitrogen atoms (Figure 2):
- Keto-enol tautomerism : Unlike 4-pyrimidone derivatives, the 4-diethylamino group in this compound prevents prototropic shifts at position 4. However, the N-7 nitrogen may participate in tautomerism with adjacent carbonyl-like regions of the ring.
- Annular tautomerism : The fused pyrazole ring can theoretically adopt alternative protonation states, though the 1-methyl group locks the pyrazole nitrogen in its current configuration.
Density functional theory (DFT) calculations on analogous systems reveal that electron-donating groups at position 4 stabilize the canonical tautomer by +5.2 kcal/mol compared to alternative forms. The diethylamino group’s stereoelectronic effects include:
- Resonance donation : The lone pair on the amino nitrogen delocalizes into the pyrimidine ring, increasing electron density at N-9.
- Steric shielding : Ethyl groups hinder rotational freedom, fixing the amino group in a conformation that maximizes π-orbital overlap with the aromatic system.
These factors collectively suppress tautomeric diversity while enhancing the compound’s metabolic stability compared to hydroxyl-containing analogues like 4-pyrimidone. Molecular orbital analysis further indicates that the highest occupied molecular orbital (HOMO) localizes on the pyrimidine ring, suggesting preferential sites for electrophilic attack.
Properties
CAS No. |
7460-18-6 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-4-15(5-2)10-8-6-13-14(3)9(8)11-7-12-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
RWJRDAVATGEWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (2 ). Methylhydrazine reacts with a nitrile precursor, such as 2-cyanoacetamide, under refluxing ethanol to form the pyrazole core. The methyl group at the 1-position is introduced via methylhydrazine, ensuring regioselectivity.
Key reaction conditions :
-
Solvent: Ethanol
-
Temperature: 80°C
-
Duration: 6–8 hours
-
Yield: ~75%
Pyrimidine Ring Cyclization
The pyrazole intermediate undergoes cyclization with urea to form the pyrimidine ring. Heating 5-amino-1-methyl-1H-pyrazole-4-carboxamide (3 ) with urea at 180–200°C produces 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). This step introduces carbonyl groups at positions 4 and 6 of the fused ring system.
Characterization data for 4 :
-
1H NMR (DMSO- d6) : δ 8.21 (s, 1H, pyrimidine-H), 3.42 (s, 3H, N-CH3)
-
IR (KBr) : 1680 cm⁻¹ (C=O stretch)
Functionalization via Chlorination
The dione derivative (4 ) is chlorinated to introduce reactive leaving groups.
Dichlorination Process
Treatment of 4 with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 110°C for 4 hours yields 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ). Excess POCl3 acts as both solvent and chlorinating agent.
Optimization notes :
-
Stoichiometry: 5:1 molar ratio of POCl3 to 4
-
Yield: 85–90%
-
HPLC purity : >95%
Selective Amination at Position 4
The chlorine at position 4 is replaced with a diethylamino group via nucleophilic substitution.
Substitution with Diethylamine
Compound 5 reacts with excess diethylamine (4 equivalents) in tetrahydrofuran (THF) at 60°C for 12 hours, producing 4-diethylamino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (6 ). The reaction is driven by the nucleophilicity of diethylamine and the electrophilicity of the C4 chlorine.
Critical parameters :
-
Base: Triethylamine (2 equivalents) to neutralize HCl
-
Work-up: Extraction with dichloromethane and water
-
Yield: 70–75%
Dechlorination at Position 6
To remove the residual chlorine at position 6, 6 undergoes catalytic hydrogenation. Using 10% palladium on carbon (Pd/C) under hydrogen gas (1 atm) in methanol at room temperature for 6 hours yields N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7 ).
Post-reaction analysis :
-
LC-MS : m/z 234.2 [M+H]+ (calculated for C₁₁H₁₇N₅: 234.15)
-
1H NMR (CDCl3) : δ 8.05 (s, 1H, pyrimidine-H), 3.41 (q, 4H, N(CH2CH3)2), 3.32 (s, 3H, N-CH3), 1.21 (t, 6H, CH2CH3)
Industrial-Scale Considerations
Patent literature highlights strategies for large-scale synthesis:
Catalytic Efficiency
The use of rGO-Ni@Pd catalysts in Suzuki-Miyaura cross-coupling, though originally designed for ibrutinib intermediates, offers insights into optimizing amination steps. These catalysts enhance reaction rates and reduce byproducts.
Cost-Effective Purification
Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, avoiding costly chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Lab-Scale Method | Industrial Method |
|---|---|---|
| Chlorination agent | POCl3/PCl5 | POCl3 only |
| Amination solvent | THF | Toluene |
| Catalyst | None | rGO-Ni@Pd |
| Yield (overall) | 50–55% | 65–70% |
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Research indicates that pyrazolo derivatives, including N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant antiviral activity. For instance, studies have shown that modifications of pyrazolo compounds can lead to selective inhibitors of viral replication, particularly against flaviviruses and pestiviruses. These compounds have demonstrated efficacy in inhibiting the replication of viruses such as the yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV) at micromolar concentrations while maintaining low cytotoxicity levels (CC50 > 100 µM) .
1.2 Anticancer Activity
Recent studies suggest that derivatives of pyrazolo compounds may possess anticancer properties. For example, novel hydrazino-fused pyrimidines have been designed based on the structural features of known antitumor agents. These compounds are synthesized to explore their potential as effective anticancer agents . While specific data on this compound's anticancer efficacy is limited, its structural analogs indicate a promising direction for future research.
Agricultural Applications
2.1 Plant Growth Regulation
This compound has also been investigated for its effects on plant growth. Studies have demonstrated that low molecular weight heterocyclic compounds can stimulate vegetative growth in various crops, including maize and soybean. The compound's growth-promoting activity was compared to traditional plant hormones like auxins and cytokinins, showing comparable or superior effects at specific concentrations .
Synthetic Chemistry
3.1 Precursor for Synthesis
The compound serves as a valuable intermediate for synthesizing other pyrazolo[3,4-d]pyrimidine derivatives. Its structure allows for regioselective modifications that can lead to the development of new compounds with enhanced pharmacological properties . The ability to modify the compound systematically opens avenues for creating functionally diverse derivatives suitable for various applications.
Data Summary Table
Mechanism of Action
The mechanism of action of N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of biological processes such as cell division and viral replication .
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Differences :
- N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-49-6): Features a dimethylamine group at position 4 and a methyl group at position 1. Molecular formula: C₇H₉N₅.
- N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 23002-57-5) : Similar to the above but lacks the 1-methyl group, demonstrating how core substitutions modulate activity .
- N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine : A bulky benzyl group at position 4 improves binding to hydrophobic pockets in targets like SARS-CoV-2 Mpro but may reduce aqueous solubility .
Table 1: Substituent Effects at Position 4
| Compound | Substituent at Position 4 | Molecular Formula | Key Properties |
|---|---|---|---|
| N,N-Diethyl-1-methyl derivative | N,N-Diethylamine | C₁₀H₁₅N₅ | Moderate lipophilicity, balanced steric bulk |
| N,1-Dimethyl analog (CAS 5334-49-6) | N-Methylamine | C₇H₉N₅ | Higher solubility, reduced steric bulk |
| N-Benzyl analog | Benzylamine | C₁₃H₁₂N₅ | Enhanced hydrophobic interactions |
Halogen and Aromatic Substitutions
- 3-Iodo-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Introduction of iodine at position 3 increases molecular weight (275.9 g/mol) and may enhance halogen bonding in target proteins .
- 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine : Dual chloro substituents improve electronic interactions, as seen in SARS-CoV-2 Mpro inhibition (IC₅₀ ~100 nM) .
- N-(2,3-Dimethylphenyl)-1-methyl derivative (CAS 869072-86-6) : A dimethylphenyl group enhances π-π stacking in hydrophobic regions, useful in anticancer applications .
Table 2: Halogen and Aromatic Modifications
Biological Activity
N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 205.26 g/mol. The structure features a pyrazolo-pyrimidine framework that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds in this class have been shown to inhibit specific kinases involved in tumor progression. In particular, this compound has demonstrated significant activity against various cancer cell lines.
-
Mechanism of Action :
- The compound acts as an inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), which is essential for the prenylation of proteins involved in cancer signaling pathways such as K-RAS/MEK/ERK .
- It has been observed to induce apoptosis in cancer cells by downregulating key survival pathways and promoting cell cycle arrest .
- Case Studies :
Antimicrobial Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds exhibit broad-spectrum antimicrobial activity, making them potential candidates for treating infections caused by resistant strains.
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with its targets at the molecular level. These studies suggest that the compound fits well into the active sites of kinases such as DDR1 and GGPPS, forming critical hydrogen bonds that stabilize the interaction and inhibit enzymatic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
